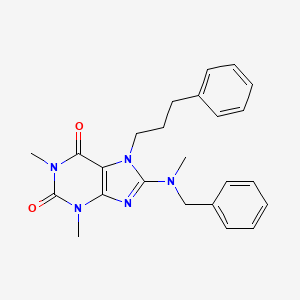

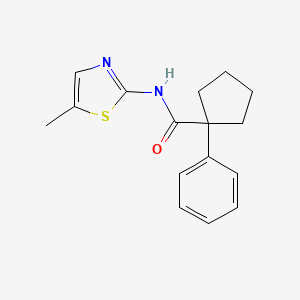

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves several key steps, including the use of protective groups and the strategic introduction of substituents to achieve the desired molecular architecture. One approach involves the synthesis of new derivatives bearing the purine dione framework through reactions such as catalytic reduction from nitroxanthines and base-catalyzed cyclization from amino uracils (Mosselhi & Pfleiderer, 2010).

Molecular Structure Analysis

The molecular structure of related compounds reveals typical geometries with planar fused ring systems. The position and orientation of substituents like the benzylamino group are critical for the molecule's properties and interactions. Structural elucidation techniques such as NMR and IR spectroscopy play a pivotal role in confirming the molecular architecture (Rahat, Bergmann, & Tamir, 1974).

Chemical Reactions and Properties

The compound's reactivity is influenced by its purine-6,8-dione core, which can undergo various reactions including ionization and methylation. The specific positions and types of substituents significantly affect the molecule's reactivity patterns, particularly in forming monoanions and dianions, and in subsequent alkylation reactions (Rahat, Bergmann, & Tamir, 1974).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are determined by the molecule's overall shape, size, and the nature of its functional groups. The layered crystal packing and the molecule's interaction energies highlight the importance of electrostatic and dispersion energy components in the molecule's stability and interactions with its environment (Shukla et al., 2020).

Chemical Properties Analysis

The chemical properties, including the molecule's acidity (pKa values), are crucial for understanding its behavior in different environments. The ability to form anions and undergo methylation reactions at specific sites reveals insights into the molecule's chemical reactivity and potential for further functionalization (Rahat, Bergmann, & Tamir, 1974).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of thiadiazepino-fused purine diones, closely related to the compound of interest, involved a three-step process from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 2-(benzoylamino)-ethyl chloride. This research provides insights into the structural properties and synthesis methods of similar purine diones (Hesek & Rybár, 1994).

Derivative Synthesis and Spectroscopic Elucidation

- New derivatives of purineselenyl and thiadiazols were synthesized, including compounds similar to the query compound. Spectroscopic methods like 1H-NMR, 13C-NMR, and MS spectrometry were utilized for elucidating the structures of these new compounds (Gobouri, 2020).

Development of Protective Groups in Synthesis

- The use of thietanyl protective groups in the synthesis of substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, structurally related to the compound , was studied. This research provides valuable information on synthetic strategies for such compounds (Khaliullin & Shabalina, 2020).

Binding Assays and Pharmacological Evaluation

- Compounds structurally akin to 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione were evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research is indicative of the potential pharmacological applications of similar compounds (Chłoń-Rzepa et al., 2013).

Study of Anti-Inflammatory Activity

- A study on substituted analogues of pyrimidopurinediones, closely related to the compound , showed anti-inflammatory activity. This suggests potential medical applications for compounds with similar structures (Kaminski et al., 1989).

Crystal Structure Determination

- Research on benzylamino-substituted theophylline compounds, which are structurally related, focused on determining their crystal structures. Such studies are crucial for understanding the physical properties of similar compounds (Karczmarzyk et al., 1995).

Design and Synthesis for Anticancer Activity

- The design and synthesis of new derivatives of purine-diones, including those similar to the compound of interest, were explored for anticancer activity. This highlights the potential therapeutic applications of such compounds (Hayallah, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

8-[benzyl(methyl)amino]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-26(17-19-13-8-5-9-14-19)23-25-21-20(22(30)28(3)24(31)27(21)2)29(23)16-10-15-18-11-6-4-7-12-18/h4-9,11-14H,10,15-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZDJTJZWWSZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2494531.png)

![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2494534.png)

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)

![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)